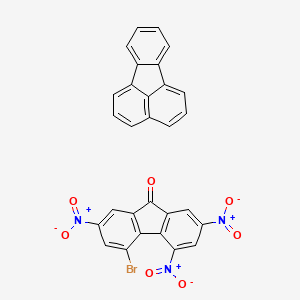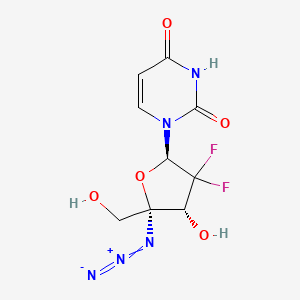
Acetyl iodide, trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl iodide, trifluoro-: is an organoiodine compound with the formula CF₃COI. It is a colorless liquid that is formally derived from trifluoroacetic acid. This compound is less common in laboratories compared to other acyl halides like acetyl chloride and acetyl bromide, but it has unique properties and applications that make it valuable in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetyl iodide, trifluoro- can be synthesized through several methods. One common method involves the reaction of trifluoroacetic acid with iodine and red phosphorus. The reaction typically occurs under reflux conditions, producing acetyl iodide, trifluoro- along with phosphorus triiodide as a byproduct .
Industrial Production Methods: In industrial settings, acetyl iodide, trifluoro- is often produced as an intermediate in the synthesis of other fluorinated compounds. The large-scale production methods may involve the carbonylation of methyl iodide in processes similar to the Cativa and Monsanto processes used for acetic acid production .
Análisis De Reacciones Químicas
Types of Reactions: Acetyl iodide, trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substitution products.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes, forming iodinated products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with acetyl iodide, trifluoro- include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Substitution Products: Trifluoroacetic acid and various acyl iodides.
Addition Products: Iodinated alkenes and alkynes.
Aplicaciones Científicas De Investigación
Chemistry: This group imparts unique properties to the molecules, such as increased lipophilicity and metabolic stability .
Biology and Medicine: In biological research, acetyl iodide, trifluoro- is used to modify biomolecules, enhancing their stability and bioavailability. It is also used in the synthesis of pharmaceuticals, where the trifluoroacetyl group can improve the pharmacokinetic properties of drugs .
Industry: In the industrial sector, acetyl iodide, trifluoro- is used in the production of agrochemicals and specialty chemicals. Its unique reactivity makes it valuable in the synthesis of complex molecules used in various applications .
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism of action of acetyl iodide, trifluoro- involves its ability to act as an electrophile, reacting with nucleophiles to form stable products. The trifluoroacetyl group can interact with various molecular targets, including enzymes and receptors, altering their activity and function .
Comparación Con Compuestos Similares
Acetyl Chloride: Similar to acetyl iodide, trifluoro-, but with a chlorine atom instead of iodine.
Acetyl Bromide: Another similar compound, with a bromine atom instead of iodine.
Uniqueness: Acetyl iodide, trifluoro- is unique due to the presence of the trifluoroacetyl group, which imparts distinct properties to the compound. This group enhances the compound’s stability and reactivity, making it valuable in specific applications where other acyl halides may not be suitable .
Propiedades
Número CAS |
354-36-9 |
|---|---|
Fórmula molecular |
C2F3IO |
Peso molecular |
223.92 g/mol |
Nombre IUPAC |
2,2,2-trifluoroacetyl iodide |
InChI |
InChI=1S/C2F3IO/c3-2(4,5)1(6)7 |
Clave InChI |
MTRCYRVBLMQHPZ-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14758995.png)

![[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14759026.png)








![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)

